molecular formula C24H29N5O2 B050514 Zalospirone CAS No. 114298-18-9

Zalospirone

Número de catálogo: B050514
Número CAS: 114298-18-9
Peso molecular: 419.5 g/mol
Clave InChI: AERLHOTUXIJQFV-RCPZPFRWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

La zalospirona se somete a varios tipos de reacciones químicas:

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados, pero típicamente implican modificaciones en la estructura principal de la azapirona.

Actividad Biológica

Zalospirone is a novel cyclic imide compound that primarily acts as a partial agonist at the serotonin 5-HT1A receptor. This article explores its biological activity, efficacy in treating various psychiatric conditions, and associated research findings.

This compound's mechanism centers around its interaction with the serotonin system, particularly through the 5-HT1A receptor. As a partial agonist, it can modulate serotonin activity, potentially leading to antidepressant and anxiolytic effects. This property aligns it with other azapirones, which have shown promise in treating anxiety and depression.

Major Depression

A significant clinical trial assessed this compound's effectiveness in patients with major depressive disorder (MDD). In a placebo-controlled study involving 287 outpatients, participants received either this compound or placebo for six weeks. The results indicated:

  • High Dose Efficacy : The 45 mg/day dose demonstrated a significant reduction in the Hamilton Rating Scale for Depression (HAM-D) scores compared to placebo from week two onwards (mean change from baseline: 12.8 vs. 8.4, p < 0.05) .
  • Tolerability Issues : Despite its efficacy, the high dose was poorly tolerated, with adverse effects such as dizziness and nausea leading to a dropout rate of over 51% in that group .

Panic Disorder

This compound's potential in treating panic disorder has also been investigated. A systematic review of azapirones indicated that while these compounds could alleviate symptoms of panic disorder, the evidence for this compound specifically remains limited due to insufficient data on efficacy and acceptability .

Comparative Efficacy of Azapirones

A meta-analysis reviewed multiple studies on azapirones, including this compound, focusing on their role as 5-HT1A receptor agonists. Key findings include:

OutcomeAzapirone GroupPlacebo GroupRelative Risk (RR)Quality of Evidence
Response RateHigher respondersLower respondersRR 0.74 (95% CI 0.65–0.83)High
Discontinuation due to inefficacyLower ratesHigher ratesRR 0.49 (p = 0.02)Moderate
Discontinuation due to side effectsHigher ratesLower ratesRR 1.88 (p < 0.03)Moderate

This data suggests that while azapirones like this compound can be effective for depression, they may lead to higher dropout rates due to side effects .

Case Studies and Observations

In addition to controlled trials, individual case studies have provided insights into this compound's clinical application:

  • Adjunctive Therapy : Research indicates that this compound may enhance the efficacy of antipsychotic medications in treating schizophrenia by improving overall psychopathology . In one study involving 163 patients, this compound showed significant benefits as an adjunct therapy compared to placebo.

Adverse Effects and Tolerability

The adverse effects associated with this compound are critical for evaluating its clinical utility:

  • Common side effects include dizziness, nausea, and sedation.
  • The dropout rate in high-dose groups raises concerns about its long-term use and patient adherence.

Propiedades

Número CAS

114298-18-9

Fórmula molecular

C24H29N5O2

Peso molecular

419.5 g/mol

Nombre IUPAC

(1S,2S,6R,7R,8R,11S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione

InChI

InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+

Clave InChI

AERLHOTUXIJQFV-RCPZPFRWSA-N

SMILES

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6

SMILES isomérico

C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6

SMILES canónico

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6

Sinónimos

3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione
WY 47846
WY-47846
zalospirone
zalospirone dihydrochloride
zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer
zalospirone hydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.